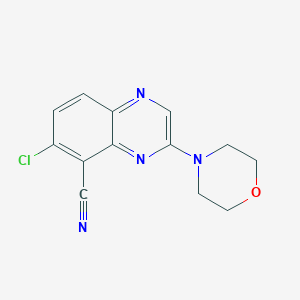

6-Chloro-3-morpholinoquinoxaline-5-carbonitrile

Beschreibung

6-Chloro-3-morpholinoquinoxaline-5-carbonitrile is a heterocyclic compound featuring a quinoxaline backbone substituted with a chloro group at position 6, a morpholino (tetrahydro-1,4-oxazine) group at position 3, and a carbonitrile group at position 5. Quinoxaline derivatives are renowned for their diverse pharmacological and material science applications, including kinase inhibition, antimicrobial activity, and optoelectronic properties. The morpholino substituent enhances solubility and steric bulk, while the electron-withdrawing carbonitrile group modulates electronic properties and reactivity .

Eigenschaften

IUPAC Name |

6-chloro-3-morpholin-4-ylquinoxaline-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c14-10-1-2-11-13(9(10)7-15)17-12(8-16-11)18-3-5-19-6-4-18/h1-2,8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPJSHDGNGGNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C3C=CC(=C(C3=N2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Chloro-3-morpholinoquinoxaline-5-carbonitrile can be synthesized through several methods:

Cyclization of 3,4-dichloroaniline with ethoxymethylenemalononitrile: This method involves the reaction of 3,4-dichloroaniline with ethoxymethylenemalononitrile under specific conditions to form the desired compound.

Reaction of ethyl cyanoacetate with o-phenylenediamine: This route involves the reaction of ethyl cyanoacetate with o-phenylenediamine, leading to the formation of the quinoxaline ring.

Direct cyclization of 2-phenylquinoxaline-3-carbonitrile with morpholine: This method uses potassium tert-butoxide as a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-morpholinoquinoxaline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized quinoxalines.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The compound has shown promise in the treatment of several cancer types due to its ability to inhibit tumor-associated macrophages and other pathways that promote tumorigenesis. The inhibition of CSF-1R, for instance, has been shown to reduce the recruitment of macrophages that support tumor growth and angiogenesis .

Synthesis and Structural Modifications

The synthesis of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile typically involves multi-step organic reactions, often requiring careful control of reaction conditions to achieve high yields and purity. Recent advances have focused on optimizing synthetic routes to enhance the compound's biological activity while minimizing side effects .

Inhibition Studies

A study highlighted the effectiveness of similar quinoxaline compounds in inhibiting PDGFR and FLT3, with IC50 values indicating potent activity against these targets . This suggests that 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile could be a valuable candidate for further development in targeted cancer therapies.

Biological Evaluation

In vitro studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells and inhibit cell migration, which are critical factors in cancer progression . The specific effects of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile on different cancer cell lines remain an area for future research.

Comparative Analysis with Other Compounds

| Compound Name | Target Kinase | IC50 (µM) | Application Area |

|---|---|---|---|

| 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile | PDGFR | TBD | Cancer Treatment |

| Quinoxaline Derivative A | FLT3 | <1 | Cancer Treatment |

| Quinoxaline Derivative B | c-KIT | <0.5 | Autoimmune Diseases |

Wirkmechanismus

The mechanism of action of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile and Analogs

| Compound Name | Core Structure | Position 3 Substituent | Position 5 Substituent | Position 6 Substituent | Molecular Formula | Key Features |

|---|---|---|---|---|---|---|

| 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile | Quinoxaline | Morpholino | Carbonitrile | Chloro | C₁₃H₁₂ClN₃O | Enhanced solubility, bulky substituent |

| 6-Amino-5-bromoquinoxaline | Quinoxaline | - | Bromo | Amino | C₈H₆BrN₃ | Electron-rich amino, halogenated |

| Quinoxaline-6-carboxylic acid | Quinoxaline | - | - | Carboxylic acid | C₉H₆N₂O₂ | Polar, acidic functionality |

| 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile | Quinoxaline | Indole | Carbonitrile | - | C₁₇H₁₁N₃ | Aromatic indole, planar structure |

| 6-Chloro-5-methoxy-3-pyridinecarbonitrile | Pyridine | Methoxy | Carbonitrile | Chloro | C₇H₅ClN₂O | Smaller heterocycle, methoxy donor |

| 5-Chloro-6-methyl-2-pyrazinecarbonitrile | Pyrazine | Methyl | Carbonitrile | Chloro | C₆H₄ClN₃ | Pyrazine core, compact substituents |

Notes:

- The morpholino group in the target compound distinguishes it from analogs with smaller substituents (e.g., methoxy, methyl), offering improved solubility and steric effects .

- Halogenated analogs (e.g., 6-Amino-5-bromoquinoxaline) share reactivity trends but differ in electronic profiles due to substituent electronegativity .

Physicochemical Properties and Reactivity

Key Observations:

- Solubility: The morpholino group in the target compound enhances water solubility compared to non-polar substituents (e.g., indole in 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile) .

- Electron Effects : The carbonitrile group at position 5 withdraws electrons, increasing electrophilicity at adjacent positions. This contrasts with electron-donating groups like methoxy in 6-Chloro-5-methoxy-3-pyridinecarbonitrile .

- Reactivity: Halogenated analogs (e.g., 6-Amino-5-bromoquinoxaline) undergo nucleophilic substitution at the chloro/bromo site, while carboxylic acid derivatives (e.g., Quinoxaline-6-carboxylic acid) participate in condensation reactions .

Biologische Aktivität

6-Chloro-3-morpholinoquinoxaline-5-carbonitrile is a heterocyclic compound recognized for its diverse biological activities, including antitumor , antimicrobial , antifungal , and antiviral properties. Its molecular structure features a quinoxaline ring, a morpholine ring, a cyano group, and a chloro substituent, which contribute to its unique biological profile and potential therapeutic applications.

Antitumor Activity

Research indicates that 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile exhibits significant antitumor effects. It has been shown to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, which is often upregulated in cancer cells. Inhibition of NAMPT leads to decreased NAD+ levels, resulting in apoptosis of tumor cells. This mechanism has been observed in various cancer types, including renal carcinoma and melanoma .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Studies have highlighted its effectiveness against several bacterial strains and fungi. The specific mechanisms may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Antifungal Activity

In addition to its antibacterial properties, 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile has shown antifungal activity against various pathogenic fungi. This includes efficacy in inhibiting fungal growth by targeting specific enzymes involved in fungal metabolism.

Antiviral Effects

The antiviral potential of this compound is under investigation, with preliminary findings suggesting it may inhibit viral replication by interfering with viral entry or replication processes within host cells. Further studies are needed to elucidate the exact mechanisms involved.

The biological effects of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : By inhibiting NAMPT, the compound reduces NAD+ levels, which is critical for cancer cell survival.

- Receptor Binding : It may bind to receptors or enzymes involved in cell proliferation and survival pathways, modulating their activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-3-morpholinoquinoxaline | Lacks cyano group | Limited biological activity |

| 3-Morpholinoquinoxaline-5-carbonitrile | Lacks chloro substituent | Moderate antitumor activity |

| 6-Chloroquinoxaline-5-carbonitrile | Lacks morpholine ring | Lower antimicrobial potency |

This table illustrates that the presence of all four functional groups in 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile enhances its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile:

- Study on Antitumor Effects : A study published in Cancer Research demonstrated that compounds inhibiting NAMPT led to significant tumor regression in animal models of melanoma and ovarian cancer .

- Antimicrobial Efficacy : Research conducted at a university laboratory showed that this compound had a minimum inhibitory concentration (MIC) effective against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli .

- Fungal Inhibition : A recent investigation reported that 6-Chloro-3-morpholinoquinoxaline-5-carbonitrile inhibited the growth of Candida albicans at low concentrations, indicating its potential as an antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.